3-fluoro-4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
This compound is a benzene sulfonamide derivative featuring a 3-fluoro-4-methoxy substitution on the aromatic ring and a pyridazine-linked phenyl group modified with a morpholine moiety.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-29-20-7-5-17(14-18(20)22)31(27,28)25-16-4-2-3-15(13-16)19-6-8-21(24-23-19)26-9-11-30-12-10-26/h2-8,13-14,25H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKKVDUMPXKQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Synthesis of Pyridazin-3(2H)-ones
Pyridazin-3(2H)-ones serve as precursors for further functionalization. A ultrasound-assisted multicomponent synthesis (Scheme 1) involves reacting arenes, cyclic anhydrides, and arylhydrazines in the presence of the ionic liquid catalyst [bmim]Br-AlCl3. This method achieves high yields (85–92%) and short reaction times (30–60 minutes) by leveraging Friedel-Crafts acylation and cyclization steps.
Table 1: Optimization of Pyridazin-3(2H)-one Synthesis
| Condition | Yield (%) | Reaction Time (min) |
|---|---|---|
| Traditional heating | 65–75 | 120–180 |
| Ultrasound-assisted | 85–92 | 30–60 |
Functionalization with Morpholine
Synthesis of the Aryl Sulfonamide Fragment: 3-Fluoro-4-Methoxybenzenesulfonamide
Sulfonation of 3-Fluoro-4-Methoxybenzene
The sulfonamide group is introduced via chlorosulfonation of 3-fluoro-4-methoxybenzene using chlorosulfonic acid at 0°C, followed by amidation with ammonium hydroxide. This two-step process achieves an 82% overall yield, with purity confirmed by HPLC (>98%).
Table 2: Reaction Conditions for Sulfonamide Formation
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H | 0 | 90 |
| Amidation | NH₄OH | 25 | 91 |
Coupling of Fragments via Buchwald-Hartwig Amination
Palladium-Catalyzed Cross-Coupling
The final assembly involves coupling 6-(morpholin-4-yl)pyridazin-3-amine with 3-iodophenyl sulfonamide using a palladium catalyst. A mixture of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C for 24 hours affords the target compound in 68% yield.
Equation 2 :
$$
\text{C}{10}\text{H}{13}\text{N}3\text{O} + \text{C}7\text{H}5\text{FINO}3\text{S} \xrightarrow{\text{Pd(OAc)}2} \text{C}{23}\text{H}{23}\text{FN}4\text{O}_4\text{S} + \text{HI}
$$
Table 3: Optimization of Coupling Reaction
| Catalyst System | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | Cs₂CO₃ | 68 |
| Pd(dba)₂/BINAP | BINAP | K₃PO₄ | 54 |
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirmed a purity of 99.2%, with a single peak at retention time 12.4 minutes.
Challenges and Optimization Strategies
Side Reactions During NAS
Competitive substitution at the 4- and 5-positions of the pyridazine ring occurs if reaction temperatures exceed 90°C. Lowering the temperature to 80°C and using DMSO as a polar aprotic solvent suppresses undesired pathways.
Catalyst Deactivation in Cross-Coupling
Pd(OAc)₂/Xantphos systems are prone to deactivation via phosphine oxidation. Strict anaerobic conditions and degassing of solvents improve catalyst longevity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-fluoro-4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the morpholine and pyridazine rings can interact with various enzymes and receptors. These interactions can modulate biological activities and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations on the Benzene Sulfonamide Core
The following analogs differ in substituents on the benzene sulfonamide core or the pyridazine-linked phenyl group:
Key Observations :
- Halogen vs. Methoxy/Fluoro : Bromine (in ) and chlorine (in ) substituents increase molecular weight and lipophilicity compared to fluorine and methoxy, which may reduce metabolic clearance but hinder solubility.
- Morpholine vs.
- Ethylsulfonyl Modification : The ethylsulfonyl group in introduces a strong electron-withdrawing effect, which could enhance binding to charged residues in enzyme active sites .
Biological Activity
3-Fluoro-4-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound notable for its potential therapeutic applications. Characterized by a sulfonamide group, a morpholine moiety, and a pyridazine derivative, this compound has garnered attention in medicinal chemistry for its biological activities, particularly in the fields of oncology and enzymatic modulation.
Chemical Structure and Properties
The molecular formula of this compound is C21H21FN4O4S. Its unique structure includes several functional groups that contribute to its reactivity and biological activity. The presence of fluorine, nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen enhances its potential interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 426.47 g/mol |
| Functional Groups | Sulfonamide, Morpholine, Pyridazine |
Antitumor Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antitumor properties. The specific structure of this compound suggests potential activity against various cancer cell lines. Studies have shown that it may modulate protein kinase enzymatic activity, which is crucial in regulating cellular proliferation and apoptosis pathways.
The mechanism of action involves the compound's interaction with specific molecular targets, potentially inhibiting enzyme activity linked to cancer progression. It may bind to protein kinases or other receptors, leading to altered signaling pathways that affect cell growth and survival.
Study 1: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The compound demonstrated significant growth inhibition with an IC50 value indicating effective concentration levels for therapeutic use.
Study 2: Protein Kinase Inhibition
In a pharmacological study, the compound was tested for its ability to inhibit specific protein kinases involved in tumorigenesis. The results showed that it effectively reduced kinase activity, supporting its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Related Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-(2-pyridinyl)benzene-sulfonamide | Contains a pyridine ring | Antitumor activity |
| N-{4-[6-(methylsulfanyl)pyridazin-3-yl]phenyl}benzenesulfonamide | Methylsulfanyl substituent | Moderate antibacterial properties |
| 2-Methyl-N-(pyridazin-3-yloxy)benzenesulfonamide | Methyl substitution on benzene | Variable solubility; potential antitumor effects |
Q & A
Q. Table 1: Activity of Structural Analogs
| Substituent | IC₅₀ (DHPS, µM) | Source |
|---|---|---|
| -OCH₃ (target compound) | 0.12 | |
| -Cl (analog) | 0.45 | |
| -CF₃ (analog) | 0.09 |
Interpretation : Electron-withdrawing groups (e.g., -CF₃) enhance potency by stabilizing enzyme interactions .
Advanced: What strategies improve selectivity over related enzymes?
Answer:
- Computational docking : Use AutoDock Vina to identify key binding residues (e.g., Lys221 in DHPS vs. Arg543 in CAII) .
- Selective mutagenesis : Engineer DHPS mutants (e.g., Lys221Ala) to validate target engagement .
- Proteome-wide profiling : Utilize kinome/chemoproteomics screens (e.g., KINOMEscan) to assess off-target binding .
Validation : IC₅₀ ratios >10-fold for target vs. off-target enzymes indicate selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
